4-Mma-nbome
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-MMA-NBOMe typically involves the reaction of 4-methylmethamphetamine with 2-methoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
the general principles of large-scale organic synthesis, including the use of automated reactors and continuous flow systems, can be applied to produce this compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
4-MMA-NBOMe undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, toluene
Bases: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-MMA-NBOMe has several scientific research applications, including:
Mechanism of Action
4-MMA-NBOMe exerts its effects primarily through agonistic activity at the 5-HT2A receptor . This interaction leads to the activation of downstream signaling pathways, resulting in altered perception, mood, and cognition. The compound also has affinity for other serotonin receptors, including 5-HT2C and 5-HT1A, although with lower potency .
Comparison with Similar Compounds
Similar Compounds
- 25I-NBOMe
- 25B-NBOMe
- 25C-NBOMe
Uniqueness
4-MMA-NBOMe is unique among NBOMe compounds due to its specific substitution pattern, which includes a methyl group at the 4-position of the phenethylamine backbone and a methoxy group at the benzyl position . This structural variation contributes to its distinct pharmacological profile and potency .
Properties
Molecular Formula |
C19H25NO |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C19H25NO/c1-15-9-11-17(12-10-15)13-16(2)20(3)14-18-7-5-6-8-19(18)21-4/h5-12,16H,13-14H2,1-4H3 |
InChI Key |
OPOYXGQXRAORRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)N(C)CC2=CC=CC=C2OC |
Origin of Product |
United States |
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